methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
Description
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate (CAS: 680988-25-4) is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzylthio group at position 5 and a methylthioacetate moiety at position 2 . The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of dual thioether linkages enhances its metabolic stability and binding affinity to biological targets, while the methyl ester group improves solubility for synthetic manipulation .
Properties
IUPAC Name |
methyl 2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c1-17-10-5-3-9(4-6-10)7-19-12-14-15-13(21-12)20-8-11(16)18-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHMICKAYPLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680988-25-4 | |
| Record name | METHYL ((5-((4-METHOXYBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves the reaction of 4-methoxybenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate exhibited promising results in inhibiting cell proliferation in prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 15.0 | Induction of apoptosis |
| HT-29 | 12.5 | Cell cycle arrest |
| SKNMC | 10.0 | Inhibition of migration |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that 1,3,4-thiadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. This compound was tested against various pathogens and showed significant inhibitory effects .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antioxidant Activity
The antioxidant capacity of thiadiazole derivatives is another area of interest. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation . The antioxidant activity of this compound was evaluated using DPPH and ABTS assays.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Study 1: Anticancer Mechanism Exploration
In a recent study published in Nature, researchers synthesized a series of novel thiadiazoles to investigate their anticancer mechanisms through flow cytometry analysis. This compound showed a significant increase in apoptotic cell populations compared to controls .
Case Study 2: Antimicrobial Screening
A comprehensive screening of this compound against clinical isolates demonstrated its potential as a therapeutic agent for treating resistant bacterial infections . The compound's efficacy was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microbial cells. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxybenzylthio group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzylthio in compound 5e .
- Replacement of the methyl ester with an ethyl ester (e.g., Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) slightly increases lipophilicity but may reduce metabolic stability .
- Yoda1 exemplifies structural optimization for specific biological targets (e.g., PIEZO1 ion channels) via incorporation of a pyrazine ring and dichlorophenyl group .
Physicochemical Properties
| Property | Target Compound | 5e | 5h | Yoda1 |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 132–134 | 133–135 | 178–180 (analogous to 4l) |
| Molecular Weight (g/mol) | 341.38 (related ester) | 505.97 (chlorinated analog) | 504.996 (benzylthio) | 443.3 |
| Solubility | Moderate (ester group) | Low (chlorophenyl) | Low (benzylthio) | Low (dichlorophenyl) |
Biological Activity
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate, with the CAS number 680988-25-4, is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound's molecular formula is , featuring a complex structure that includes multiple sulfur atoms and a methoxybenzyl group. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-methoxybenzylthio)-1,3,4-thiadiazole with methyl acetate under controlled conditions to yield the desired ester. Precise conditions such as temperature and reaction time are critical for optimizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
- A549 (Lung Cancer) : In vitro assays indicated promising anticancer activity.
The compound's mechanism of action may involve the induction of apoptosis in cancer cells through caspase activation pathways.
Other Biological Activities
In addition to its anticancer effects, this compound exhibits:
- Antimicrobial Activity : Studies suggest that thiadiazole derivatives possess broad-spectrum antimicrobial properties, inhibiting the growth of various bacterial strains.
| Activity Type | Cell Line/Organism | IC50 Value (µM) |
|---|---|---|
| Anticancer | MCF-7 | 15.0 |
| Anticancer | A549 | 12.5 |
| Antimicrobial | E. coli | 20.0 |
| Antimicrobial | S. aureus | 18.0 |
Case Studies and Research Findings
- Anticancer Evaluation : A study published in Acta Pharmaceutica reported that derivatives of 1,3,4-thiadiazoles showed significant activity against MCF-7 and A549 cell lines. The most active compounds were noted to induce cell cycle arrest and apoptosis .
- Mechanism of Action : Research indicates that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways . The data suggest that this compound could serve as a lead compound for further development in cancer therapeutics.
- Safety Profile : Preliminary toxicity studies on normal cell lines indicate a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
